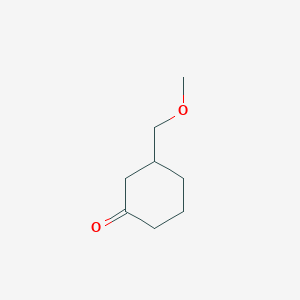

3-(Methoxymethyl)cyclohexan-1-one

Description

Contextualization within Cyclohexanone (B45756) Chemistry

Cyclohexanone itself is a widely used starting material and intermediate in industrial and laboratory synthesis. uci.edu Its reactivity is dominated by the carbonyl group and the adjacent α-protons. The carbonyl group is susceptible to nucleophilic attack, while the α-protons are acidic enough to be removed by a base, forming an enolate. This enolate is a powerful nucleophile that can undergo a variety of carbon-carbon bond-forming reactions.

The presence of a substituent at the 3-position, as in 3-(Methoxymethyl)cyclohexan-1-one, influences the steric and electronic environment of the cyclohexanone ring. This can affect the regioselectivity of enolate formation and the stereochemical outcome of subsequent reactions. For instance, deprotonation of a 3-substituted cyclohexanone can lead to the formation of two different enolates (the "kinetic" and "thermodynamic" enolates), and the substituent can influence which of these is favored. ubc.ca

General Reactions of Cyclohexanones

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard reagents (R-MgBr) | Tertiary alcohol |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Cyclohexanol |

| Enolate Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | α-Alkylated cyclohexanone |

| Aldol (B89426) Condensation | Base or acid catalyst | α,β-Unsaturated cyclohexanone |

This table illustrates common transformations of the cyclohexanone core, which are also applicable to its derivatives.

Significance of the Methoxymethyl Moiety in Synthetic Strategies

The methoxymethyl group (CH₃OCH₂-), often abbreviated as MOM, is a well-established protecting group for alcohols in organic synthesis. nih.govchemcess.com A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, allowing a chemical transformation to be carried out selectively at another position. wikipedia.org The MOM group is valued for its stability under a range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments. nih.gov It is, however, readily cleaved under acidic conditions to regenerate the alcohol. nih.govchemcess.com

In the context of this compound, the methoxymethyl group can be viewed in two ways from a synthetic perspective. Firstly, it could be a stable substituent that is carried through a synthetic sequence. Its presence would influence the reactivity of the cyclohexanone ring as discussed above. Secondly, and perhaps more strategically, the 3-(methoxymethyl) substituent could be a masked hydroxyl group. This implies that this compound could be an intermediate in the synthesis of 3-hydroxycyclohexanone derivatives.

The use of the MOM group allows for reactions to be performed on the cyclohexanone ring, such as Grignard additions or Wittig reactions at the carbonyl, or alkylations at the α-position, without interference from a potentially reactive hydroxyl group at the 3-position. Once these transformations are complete, the MOM group can be removed to unmask the hydroxyl group for further functionalization.

Properties of the Methoxymethyl (MOM) Protecting Group

| Property | Description |

| Introduction | Typically formed by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chemcess.com |

| Stability | Stable to a wide range of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents. nih.gov |

| Cleavage | Readily removed by treatment with acid, such as hydrochloric acid in methanol. nih.gov |

This table summarizes the key features of the MOM group, highlighting its utility in multi-step synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-7-3-2-4-8(9)5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAJJMUQNKTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethyl Cyclohexan 1 One and Analogues

Strategies for Installation of the 3-(Methoxymethyl) Substituent

The introduction of the 3-(methoxymethyl) group is a critical step in the synthesis of the target compound. This is typically accomplished through etherification of a corresponding hydroxyl precursor or by chemical transformation of other functional groups.

Etherification Reactions for Methoxymethyl Moiety Formation

The formation of the methoxymethyl ether is a common and effective method for installing the desired substituent. This transformation is often achieved via the Williamson ether synthesis or by using specific methoxymethylating agents. vaia.comkhanacademy.orglumenlearning.comlibretexts.org

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. vaia.comkhanacademy.orglumenlearning.comlibretexts.org In the context of synthesizing 3-(methoxymethyl)cyclohexan-1-one, this would typically involve the deprotonation of 3-(hydroxymethyl)cyclohexanone (B1314976) with a strong base to form the corresponding alkoxide, which is then reacted with a methyl halide (e.g., methyl iodide). vaia.comkhanacademy.org This S\textsubscript{N}2 reaction proceeds with inversion of stereochemistry if the carbon bearing the leaving group is chiral. lumenlearning.comlibretexts.org

Alternatively, methoxymethyl (MOM) ethers can be formed using reagents like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Other methods include the use of dimethoxymethane (B151124) in the presence of an acid catalyst. wikipedia.org The MOM group is a popular protecting group for alcohols due to its stability under a range of conditions and its straightforward removal under acidic conditions. adichemistry.comwikipedia.orgyoutube.com

| Reagent/Condition | Description | Reference |

| Chloromethyl methyl ether (MOMCl) and a base (e.g., DIPEA, NaH) | A common method for introducing the MOM group onto a hydroxyl function. | adichemistry.comwikipedia.orgvaia.com |

| Dimethoxymethane and an acid catalyst (e.g., P₂O₅, TfOH) | An alternative to using MOMCl, which is a known carcinogen. | adichemistry.comwikipedia.org |

| Williamson Ether Synthesis (e.g., NaH followed by CH₃I) | A classic method for ether formation from an alcohol and an alkyl halide. | vaia.comkhanacademy.org |

Transformations from Precursor Hydroxyl or Halide Derivatives

The target compound can also be synthesized by modifying precursor molecules that already possess a functional group at the 3-position.

A key precursor is 3-(hydroxymethyl)cyclohexanone. nih.gov This compound can be synthesized through various routes, including the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone (B45756) or through reduction-oxidation sequences of other cyclohexane (B81311) derivatives. Once obtained, the hydroxyl group of 3-(hydroxymethyl)cyclohexanone can be etherified to the desired methoxymethyl group as described in the previous section.

Another approach involves starting with a 3-(halomethyl)cyclohexanone derivative. The halide, being a good leaving group, can be displaced by a methoxide (B1231860) nucleophile in an S\textsubscript{N}2 reaction to form the methoxymethyl ether. This strategy offers a direct route to the target molecule, provided the starting halide is readily accessible.

Cyclohexanone Ring Formation and Functionalization

The construction and subsequent functionalization of the cyclohexanone ring are fundamental to the synthesis of this compound and its analogues.

De Novo Ring Construction Approaches

De novo synthesis involves building the cyclohexanone ring from acyclic precursors. A prominent example is the Robinson annulation, which combines a methyl vinyl ketone with a ketone enolate to form a cyclohexenone, which can then be further functionalized. While not a direct route to this compound, this method is a powerful tool for constructing substituted cyclohexanone rings that could be later modified.

Another powerful ring-forming reaction is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. By choosing appropriately substituted dienes and dienophiles, a cyclohexene (B86901) derivative with the desired substitution pattern for subsequent conversion to this compound can be obtained. A patent describes a regio-selective Michael-Claisen process for synthesizing substituted cyclohexane-1,3-diones from acetone (B3395972) and α,β-unsaturated esters, which can serve as precursors. google.com

Derivatization and Rearrangement of Existing Cyclohexanone/Cyclohexenone Scaffolds

Often, it is more efficient to start with a pre-existing cyclohexanone or cyclohexenone and introduce the desired functionality.

One common strategy is the conjugate addition (Michael addition) to a cyclohexenone. For instance, a methoxymethyl cuprate (B13416276) could potentially be added to cyclohexenone to introduce the substituent at the 3-position. A patent details the synthesis of ethyl 3-oxocyclohexane-1-carboxylate from 2-cyclohexen-1-one (B156087) via electrochemical carboxylation followed by esterification, showcasing a method to functionalize the 3-position. google.com

Alkylation of enolates is another powerful technique. The lithium enolate of a cyclohexanone can be generated and then alkylated with a methoxymethyl-containing electrophile. The Stork enamine synthesis provides an alternative method for the α-alkylation of ketones. Furthermore, the reduction of a 3-substituted-2-cyclohexen-1-one can lead to a saturated cyclohexanone with the desired substituent at the 3-position. For example, 3-methoxy-2-cyclohexen-1-one is a commercially available compound that could potentially be a precursor. sigmaaldrich.comgoogle.com The reduction of 3-methyl-2-cyclohexen-1-one (B144701) followed by alkylation has been shown to be a useful method for introducing substituents at the 2-position, highlighting the versatility of modifying cyclohexenone scaffolds. orgsyn.org

Rearrangement reactions can also be employed to synthesize substituted cyclohexanones. For example, Favorskii or Wolff rearrangements of appropriate precursors can lead to the formation of five- or six-membered rings with desired substitution patterns.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry. Since the 3-position is a stereocenter, enantiomerically pure (R)- or (S)-3-(methoxymethyl)cyclohexan-1-one may be required.

Achiral starting materials can be used with chiral auxiliaries or catalysts to induce stereoselectivity. For example, a chiral auxiliary attached to the cyclohexanone precursor can direct an incoming reagent to one face of the molecule, leading to the formation of a single enantiomer. After the reaction, the auxiliary can be removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can be used to catalyze key bond-forming reactions in an enantioselective manner. For instance, an asymmetric Michael addition of a methoxymethyl nucleophile to cyclohexenone could be a viable route.

Enantioselective Approaches and Chiral Auxiliary Strategies

The establishment of a defined stereocenter at the C3 position of the cyclohexanone ring is a primary challenge in the synthesis of enantiomerically pure this compound. Enantioselective methods, often employing chiral catalysts or auxiliaries, are instrumental in achieving this goal.

A prominent strategy involves the organocatalytic α-hydroxymethylation of cyclohexanone to produce the chiral precursor, 3-(hydroxymethyl)cyclohexanone. This precursor can then be subjected to etherification to yield the target molecule. The success of this approach hinges on the efficiency and stereoselectivity of the initial hydroxymethylation step.

Studies on the direct enantioselective α-hydroxymethylation of aldehydes using α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts have provided valuable insights that are applicable to ketone substrates like cyclohexanone. organic-chemistry.orgnih.gov Key variables influencing the reaction's success include the catalyst structure, solvent, temperature, and pH. For instance, nonpolar solvents such as toluene (B28343) have been shown to give better results than polar solvents. organic-chemistry.org The optimization of these conditions is crucial for achieving high yields and enantioselectivities. The intermediate lactol formed in this process is often configurationally stable, which helps in preventing racemization before further transformations. organic-chemistry.org

Below is a table summarizing representative results for the organocatalytic enantioselective hydroxymethylation of carbonyl compounds, which serves as a model for the synthesis of the chiral precursor to this compound.

| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| L-proline (20 mol%) | Acetone | Formaldehyde | Dry Acetone | RT | 85 | 71 | nih.gov |

| L-proline (20 mol%) | Acetone | Formaldehyde | Dry Acetone | -30 | - | 87 | nih.gov |

| α,α-Diphenylprolinol TMS ether | Propanal | Formalin | Toluene | 25 | 85 | 95 | organic-chemistry.org |

| α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol TMS ether | Isovaleraldehyde | Formalin | Toluene | 4 | 91 | 98 | organic-chemistry.org |

Interactive Data Table: The data illustrates that catalyst selection and reaction temperature are critical factors in controlling the enantioselectivity of the hydroxymethylation reaction. Lower temperatures generally lead to higher enantiomeric excess (ee).

Once the chiral 3-(hydroxymethyl)cyclohexanone is obtained, stereospecific etherification is required to produce this compound without compromising the newly established stereocenter. This can be a challenging step, as reactions at the hydroxyl group can sometimes lead to racemization. Methodologies for the stereoselective O-methylation of chiral secondary alcohols often involve activation of the alcohol followed by reaction with a methylating agent under conditions that favor retention of configuration. Dynamic kinetic resolution (DKR) processes, which combine a lipase-catalyzed acylation with in-situ racemization of the slower-reacting enantiomer, have also been developed for the synthesis of enantiopure esters from racemic alcohols, which could then be converted to the desired ether. researchgate.netmdpi.com

Diastereoselective Control in Functionalization Reactions

For cyclohexanone rings that already possess a stereocenter, such as the methoxymethyl group at the C3 position, subsequent functionalization reactions must be controlled to achieve the desired diastereomer. The existing chiral center can direct the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as diastereoselective control.

Common functionalization reactions include alkylation of the enolate and reduction of the carbonyl group. The stereochemical outcome of these reactions is influenced by the conformation of the cyclohexanone ring and the steric and electronic nature of the substituents.

In the case of 3-alkoxycyclohexanones, the alkoxy group can influence the facial selectivity of nucleophilic attack on the carbonyl carbon or the approach of an electrophile to the enolate. For instance, in the alkylation of an enolate derived from a 3-alkoxycyclohexanone, the incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. The conformation of the enolate, which is influenced by the 3-alkoxy group, will therefore dictate the diastereoselectivity of the reaction. stackexchange.com

Similarly, the reduction of the carbonyl group in a 3-alkoxycyclohexanone can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is dependent on the reducing agent and the reaction conditions. Bulky reducing agents will typically attack from the less hindered equatorial direction, leading to the formation of the axial alcohol (Felkin-Anh-Nguyen model).

The following table presents examples of diastereoselective reactions on substituted cyclohexanones, illustrating the principles of stereochemical control.

| Substrate | Reaction | Reagent | Diastereomeric Ratio (dr) | Reference |

| Trisubstituted Michael Acceptor | Michael-Aldol Domino | Base-catalyzed | up to >20:1 | organic-chemistry.org |

| Racemic Aldehyde | Grignard Reaction | Ethylmagnesium bromide | 3:1 | nih.gov |

| 2-(1-Alkenoyl)-1,3-oxathiane 3-oxide | Reduction | Various reducing agents | - | koreascience.kr |

Interactive Data Table: This table highlights that high levels of diastereoselectivity can be achieved in various reactions of substituted cyclohexanones through the careful selection of reagents and reaction conditions.

Reactivity and Mechanistic Studies of 3 Methoxymethyl Cyclohexan 1 One

Transformations at the Carbonyl Group

The carbonyl group is the most reactive site in the molecule, susceptible to attack by both nucleophiles and reducing agents.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and thus a prime target for nucleophiles. savemyexams.combyjus.com This fundamental reactivity allows for a variety of nucleophilic addition reactions. libretexts.orgpressbooks.pub

In a general sense, nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. byjus.compressbooks.pub Subsequent protonation of this intermediate yields an alcohol. The stereochemical outcome of such additions can be influenced by the existing stereocenter at the 3-position, potentially leading to diastereomeric products. The approach of the nucleophile is generally favored from the equatorial direction to avoid steric hindrance.

Common nucleophilic addition reactions applicable to ketones like 3-(methoxymethyl)cyclohexan-1-one include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. youtube.com

Wittig Reaction: Treatment with a phosphonium (B103445) ylide would convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide, typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. byjus.combyjus.com This reaction introduces a new carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation Reactions: With primary amines, this compound would form an imine, while reaction with ammonia (B1221849) and hydrogen peroxide can lead to amino-peroxides. byjus.comrsc.org Aldol-type condensation reactions are also possible if the ketone first forms an enolate. byjus.com

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Cyanohydrin Formation | HCN, Base | Cyanohydrin |

| Imine Formation | R-NH2 | Imine |

Reduction and Oxidation Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. The stereochemical outcome of this reduction is of significant interest in synthetic chemistry. The choice of reducing agent can influence whether the hydride is delivered axially or equatorially, leading to a predominance of one diastereomer over the other.

Common reducing agents and their general stereochemical preferences for cyclohexanones include:

Sodium borohydride (B1222165) (NaBH4): Tends to favor axial attack, leading to the equatorial alcohol.

Lithium aluminum hydride (LiAlH4): A stronger reducing agent that also generally favors the formation of the equatorial alcohol. acs.org

Bulky reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents favor equatorial attack, resulting in the formation of the axial alcohol due to steric hindrance.

The oxidation of the cyclohexanone (B45756) ring can be achieved under more vigorous conditions. ncert.nic.in A common oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (e.g., m-CPBA). This reaction would insert an oxygen atom adjacent to the carbonyl carbon, leading to the formation of a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible lactone products. Vigorous oxidation with strong oxidizing agents like nitric acid can lead to the cleavage of the ring, forming dicarboxylic acids such as adipic acid. researchgate.net

| Transformation | Reagent | General Product |

| Reduction | NaBH4, LiAlH4 | 3-(Methoxymethyl)cyclohexan-1-ol |

| Oxidation (Baeyer-Villiger) | m-CPBA | Lactone |

| Oxidative Cleavage | Strong Oxidizing Agents | Dicarboxylic Acids |

Reactions on the Cyclohexane (B81311) Ring System

The presence of the carbonyl group activates the adjacent methylene (B1212753) groups (the α-carbons), making them amenable to a variety of transformations through enolate chemistry.

Alpha-Functionalization and Enolate Chemistry

The protons on the carbons alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com The formation of the enolate is a key step that allows for a wide range of functionalization reactions at the α-position. mnstate.edu

The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate (at the less substituted C6 position). libretexts.orgyoutube.com In contrast, a smaller, weaker base at higher temperatures will favor the formation of the more stable, thermodynamic enolate (at the C2 position).

Once formed, the enolate can act as a nucleophile in several important reactions:

Alkylation: Reaction with an alkyl halide will introduce an alkyl group at the α-position. libretexts.org

Halogenation: Treatment with a halogen (e.g., Br2) can lead to mono- or poly-halogenation at the α-position. mnstate.edu

Aldol (B89426) Condensation: The enolate can react with another molecule of an aldehyde or ketone to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. byjus.com

The presence of the 3-(methoxymethyl) group can sterically and electronically influence these reactions.

Ring Expansions, Contractions, and Rearrangements

The structure of this compound can be manipulated to undergo ring size alterations. For instance, a Favorskii rearrangement of an α-haloketone derived from this compound could lead to a cyclopentanecarboxylic acid derivative. Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially be used to form a seven-membered ring. Such a reaction would typically proceed through a cyanohydrin intermediate, which is then reduced to an amino alcohol and treated with nitrous acid. Some rearrangements can also be facilitated through photochemical methods. nih.gov For example, the ring expansion of a chloromethyl-substituted cyclic urea (B33335) has been reported. rsc.org

Chemical Behavior of the Methoxymethyl Moiety

The methoxymethyl (MOM) ether in this compound is generally a stable protecting group. However, it can be cleaved under specific conditions, which is an important consideration in multi-step syntheses.

The cleavage of methoxymethyl ethers is typically achieved under acidic conditions. acs.orgrsc.org Reagents such as strong acids (e.g., HCl, H2SO4) in an aqueous or alcoholic solvent can be used. Lewis acids like bismuth trichloride (B1173362) (BiCl3) or cerium(III) chloride (CeCl3) have also been shown to be effective for the cleavage of MOM ethers under mild conditions. acs.orgrsc.org For instance, CeCl3·7H2O in refluxing acetonitrile (B52724) can selectively cleave MEM ethers, a close relative of MOM ethers. acs.org Iodotrimethylsilane is another reagent known for its ability to cleave methyl ethers. ucla.edu Fungal peroxygenases have also been shown to cleave a variety of ethers. nih.gov

Stability and Selective Cleavage Reactions

The stability of the methoxymethyl (MOM) ether in this compound is a critical consideration in its synthetic applications. Generally, MOM ethers are known for their stability under a range of conditions, particularly those that are strongly basic to weakly acidic. nih.gov This robustness makes the MOM group a valuable protecting group for alcohols during various chemical transformations.

However, the ether linkage can be selectively cleaved under specific acidic conditions or through the use of certain Lewis acids. The deprotection of MOM ethers is a common transformation in organic synthesis, and a variety of reagents have been developed for this purpose. The reaction typically proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack.

The choice of reagent for the cleavage of the methoxymethyl group in this compound would depend on the desired selectivity and the presence of other functional groups in the molecule. It is important to note that the reactivity of aliphatic MOM ethers can differ from that of aromatic MOM ethers. nih.gov

Table 1: General Reagents for the Cleavage of Methoxymethyl Ethers

| Reagent Class | Specific Examples | General Conditions |

| Brønsted Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Typically in a protic solvent |

| Lewis Acids | Trimethylsilyl (B98337) iodide (TMSI), Boron trichloride (BCl₃) | Anhydrous conditions, often at low temperatures |

| Metal Salts | Bismuth(III) chloride (BiCl₃), Zinc(II) bromide (ZnBr₂) | Often in the presence of a nucleophile or water |

This table provides a general overview and specific conditions would need to be optimized for this compound.

Role in Directed Functionalization (e.g., metalation, coordination)

The presence of the methoxymethyl group at the 3-position of the cyclohexanone ring introduces the potential for this group to direct further functionalization of the molecule. This is most notably observed in the context of directed ortho-metalation (DoM) reactions on aromatic systems. wikipedia.orgsemanticscholar.orguwindsor.caresearchgate.netharvard.edu In DoM, a heteroatom-containing substituent, such as a methoxy (B1213986) or methoxymethyl group, can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.orguwindsor.caresearchgate.netharvard.edu

While the principles of DoM are well-established for aromatic compounds, their direct application to an aliphatic system like this compound is not well-documented in the scientific literature. The geometry and electronic properties of the cyclohexanone ring differ significantly from those of an aromatic ring. However, it is conceivable that the oxygen atom of the methoxymethyl group could engage in chelation with a metal, potentially influencing the regioselectivity of reactions at the α-positions of the ketone. For instance, in enolate formation, coordination to a lithium cation could favor the formation of one enolate isomer over the other.

Furthermore, the oxygen atoms of both the ketone and the methoxymethyl ether could act as coordination sites for metal ions, potentially forming well-defined coordination complexes. mdpi.com The study of such complexes could provide insights into the conformational preferences of the molecule and could be leveraged to control the stereochemical outcome of subsequent reactions.

Table 2: Potential Directed Functionalization Strategies

| Functionalization Strategy | Potential Role of the Methoxymethyl Group |

| Directed Metalation | Potential for chelation-controlled lithiation at an α-position, although not directly analogous to aromatic DoM. |

| Coordination Chemistry | The oxygen atoms of the ketone and ether can act as ligands for metal ions, potentially influencing reactivity and stereoselectivity. |

This table outlines hypothetical strategies based on general principles, as specific studies on this compound are lacking.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the connectivity and spatial relationships of the atoms can be constructed.

The ¹H NMR spectrum of 3-(Methoxymethyl)cyclohexan-1-one provides critical information about the number and chemical environment of the hydrogen atoms. The signals in the spectrum are expected to correspond to the various protons in the cyclohexanone (B45756) ring and the methoxymethyl substituent.

Methoxymethyl Protons: The methoxy (B1213986) group (-OCH₃) would typically exhibit a sharp singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen would appear as a distinct signal, likely a multiplet or a pair of doublets depending on the chirality and conformational rigidity of the molecule.

Cyclohexanone Ring Protons: The protons on the cyclohexanone ring would resonate in a more complex region of the spectrum. The protons alpha to the carbonyl group (at C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons. The proton at C3, being attached to the carbon bearing the methoxymethyl group, would also have a characteristic chemical shift. The remaining protons at C4 and C5 would produce a series of overlapping multiplets.

A detailed analysis of the coupling patterns between adjacent protons would further confirm the connectivity within the ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon: The most deshielded signal in the spectrum will correspond to the carbonyl carbon (C1) of the ketone, typically appearing in the range of 200-220 ppm.

Methoxymethyl Carbons: The carbon of the methoxy group (-OCH₃) and the methylene carbon (-CH₂-) will have characteristic chemical shifts in the ether region of the spectrum.

Cyclohexanone Ring Carbons: The carbons of the cyclohexanone ring will resonate at higher fields. The carbons alpha to the carbonyl group (C2 and C6) will be deshielded relative to the other ring carbons (C3, C4, and C5). The chemical shift of C3 will be influenced by the attached methoxymethyl group.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | 208-212 |

| -CH₂-O- (C7) | 70-80 |

| -O-CH₃ (C8) | 55-60 |

| C3 | 40-50 |

| C2, C6 | 35-45 |

| C4, C5 | 20-30 |

Note: The predicted chemical shifts are estimates and actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the cyclohexanone ring and the methoxymethyl side chain. Cross-peaks in the COSY spectrum would connect the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in confirming the connectivity across quaternary carbons (like the carbonyl carbon) and in piecing together the entire molecular structure, for instance, by showing a correlation between the methoxy protons and the C3 carbon of the ring.

APT (Attached Proton Test): While not a 2D technique, APT is a valuable 1D experiment that provides information about the number of protons attached to each carbon atom. It distinguishes between CH₃, CH₂, CH, and quaternary carbons, which aids in the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from its molecular formula, C₈H₁₄O₂.

| Ion | Calculated m/z |

| [M]+ | 142.0994 |

| [M+H]+ | 143.1072 |

| [M+Na]+ | 165.0891 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample of this compound and for identifying any potential impurities. The gas chromatogram would show a peak corresponding to the retention time of the compound, and the mass spectrometer would provide the mass spectrum of that peak, confirming its identity. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing losses of fragments such as the methoxymethyl group or parts of the cyclohexanone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. The functional groups within this compound—a carbonyl group (C=O), an ether linkage (C-O-C), and aliphatic C-H bonds—give rise to characteristic absorption and scattering peaks in their respective spectra.

The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the cyclohexanone ring. For comparison, cyclohexanone typically shows a strong C=O stretching peak around 1715 cm⁻¹. chegg.com The C-H stretching vibrations of the methylene and methoxy groups are expected in the 2800-3000 cm⁻¹ region. docbrown.info The C-O-C stretching vibrations from the ether group typically appear in the fingerprint region, generally between 1060 and 1250 cm⁻¹. docbrown.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. This technique can be particularly useful for analyzing the skeletal vibrations of the cyclohexane (B81311) ring. Modern Raman spectroscopy, often combined with computational methods like one-dimensional convolutional neural networks (1-D CNNs), can be used for the rapid identification and even quantification of components in a mixture. arxiv.org

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | ~1715 | IR (Strong) |

| C-H (Alkyl) | Stretch | 2800-3000 | IR, Raman |

| C-O-C (Ether) | Stretch | 1060-1250 | IR (Strong) |

| CH₂ | Bend | ~1465 | IR |

| Cyclohexane Ring | Skeletal Vibrations | Fingerprint Region (<1500) | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

To date, a specific crystal structure for this compound has not been deposited in publicly available crystallographic databases. However, were a suitable single crystal to be grown, X-ray diffraction analysis would reveal critical structural details. The analysis would confirm the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxymethyl substituent. X-ray structures of related compounds, such as substituted cyclohexadienyl metal complexes, demonstrate the power of this technique to reveal non-planar ring structures and the precise spatial relationship between different parts of a molecule. mdpi.com The resulting structural data, including atomic coordinates and bond parameters, are invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. mdpi.comresearchgate.net

Chemometric Approaches in Multivariate Spectroscopic Data Analysis

In many analytical applications, such as reaction monitoring or quality control, spectroscopic techniques generate large and complex datasets. Chemometrics employs mathematical and statistical methods to extract relevant chemical information from this multivariate data. rsc.org For a compound like this compound, chemometrics could be applied to datasets of IR or Raman spectra to monitor its formation, purity, or degradation.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used for data exploration and dimensionality reduction. wikipedia.org When applied to a set of spectra (e.g., from different batches of a product containing this compound), PCA transforms the original, highly correlated variables (absorbance at each wavenumber) into a new set of uncorrelated variables called principal components (PCs). wikipedia.orggithub.io

The first few PCs typically capture the most significant variance in the data. rsc.orgnih.gov By plotting the scores of the samples on these PCs (e.g., PC1 vs. PC2), it is possible to visually identify trends, clusters, or outliers in the dataset without prior knowledge of the samples. nih.gov This could be used, for example, to detect process deviations or to identify different polymorphic forms of the compound. The loadings plots, in turn, show which original variables (wavenumbers) are responsible for the observed separation, providing insight into the chemical changes occurring. github.io Studies have shown PCA to be effective in resolving complex spectral data and identifying underlying components in various chemical and biological systems. nih.govnih.gov

When the goal is to classify samples into predefined categories, supervised methods like Soft Independent Modeling of Class Analogy (SIMCA) or Partial Least Squares Discriminant Analysis (PLS-DA) are employed. These methods use a training set of samples with known class memberships (e.g., 'acceptable' vs. 'unacceptable' quality) to build a predictive model.

SIMCA builds a separate PCA model for each class in the training set. An unknown sample is then classified based on its statistical distance to each of these class models.

PLS-DA is a regression-based method that attempts to find a linear relationship between the predictor variables (the spectra) and a response variable that represents the class membership. It is particularly effective when dealing with a large number of predictor variables.

For an industrial process involving this compound, a PLS-DA model could be developed using Raman or IR spectra to automatically classify raw materials or final products, ensuring they meet specific quality criteria.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict a range of molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Preferences

The conformational landscape of 3-(methoxymethyl)cyclohexan-1-one is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the orientation of the methoxymethyl substituent at the C3 position. The substituent can adopt either an axial or an equatorial position, leading to two principal chair conformers.

Computational geometry optimization would reveal that the cyclohexanone (B45756) ring itself is not a perfect chair, due to the sp² hybridization of the carbonyl carbon, which flattens the ring in that region. The primary energetic distinction between the two conformers arises from steric interactions. In the axial conformation, the methoxymethyl group is brought into close proximity with the axial hydrogens at the C1 and C5 positions, resulting in 1,3-diaxial interactions. These repulsive steric strains destabilize the axial conformer. In contrast, the equatorial conformer places the large methoxymethyl group away from these axial hydrogens, leading to a more stable arrangement.

The relative energies of these conformers can be calculated, with the equatorial conformer expected to be significantly lower in energy. The energy difference (ΔE) is a key determinant of the conformational equilibrium. While precise values for the methoxymethyl group in this specific system require dedicated calculations, the principles are analogous to those for other substituted cyclohexanes. libretexts.org The preference for the equatorial position is a well-established phenomenon driven by the minimization of steric strain. libretexts.org

Table 1: Hypothetical Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | DFT/B3LYP/6-31G(d) | 0.00 | ~98 |

| Axial | DFT/B3LYP/6-31G(d) | ~2.5 | ~2 |

| Note: This table is illustrative and presents expected values based on principles of conformational analysis. Actual values would require specific quantum chemical calculations. |

Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic structure of this compound is characterized by the polar carbonyl group and the presence of the ether oxygen in the substituent. Quantum chemical calculations can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule.

The carbonyl carbon is significantly electron-deficient (electrophilic) due to the high electronegativity of the adjacent oxygen atom, making it a prime target for nucleophilic attack. Conversely, the carbonyl oxygen is electron-rich (nucleophilic). The ether oxygen in the methoxymethyl group also represents a region of higher electron density.

Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insights. The LUMO is typically centered on the π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic addition. The HOMO would likely be associated with the lone pairs of the carbonyl and ether oxygens. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Analysis of the electrostatic potential (ESP) mapped onto the electron density surface would visually confirm these features, with negative potential (red/yellow) around the oxygen atoms and positive potential (blue) around the carbonyl carbon and acidic α-protons.

Table 2: Hypothetical Calculated Atomic Charges for this compound (Equatorial Conformer)

| Atom | Mulliken Charge (a.u.) |

| C1 (Carbonyl) | +0.45 |

| O (Carbonyl) | -0.50 |

| C3 | -0.10 |

| C (Methoxymethyl) | -0.05 |

| O (Ether) | -0.40 |

| C (Methyl) | -0.15 |

| Note: This table is illustrative, showing expected charge distribution based on general principles. The specific values are hypothetical. |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction pathways. For this compound, several key reaction types could be investigated.

One of the most fundamental reactions of cyclohexanones is nucleophilic addition to the carbonyl group. Computational studies could model the approach of a nucleophile (e.g., a hydride source or an organometallic reagent) to the carbonyl carbon. By calculating the potential energy surface, the transition state for this addition can be located and its structure and energy determined. This would provide insights into the stereoselectivity of the reaction, predicting whether the nucleophile will add from the axial or equatorial face.

Another important reaction is the formation of an enolate, which involves the deprotonation of an α-carbon (C2 or C6). Computational modeling can determine the relative acidities of the α-protons and model the transition state for their abstraction by a base. The structure and stability of the resulting enolate can also be calculated, which is crucial for understanding its subsequent reactions, such as alkylation or aldol (B89426) condensation. The presence of the C3-substituent, while not directly attached to the α-carbons, can exert a subtle electronic and steric influence on these processes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, most notably NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.

By first performing a geometry optimization of the most stable conformer (the equatorial conformer), the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the cyclohexanone ring and the methoxymethyl substituent. The protons on the ring would exhibit complex splitting patterns due to their diastereotopic relationships. The chemical shifts of the protons and carbons α to the carbonyl group (C2 and C6) would be deshielded. The methoxymethyl group would introduce a singlet for the methyl protons and a signal for the methylene (B1212753) protons, likely appearing as a multiplet due to coupling with the proton at C3. The C3 proton's chemical shift and multiplicity would be influenced by its axial or equatorial orientation.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | 210.5 | - |

| 2 | 41.8 | 2.3 - 2.5 (m) |

| 3 | 48.2 | 2.0 - 2.2 (m) |

| 4 | 27.5 | 1.7 - 1.9 (m) |

| 5 | 25.1 | 1.6 - 1.8 (m) |

| 6 | 41.5 | 2.2 - 2.4 (m) |

| -CH₂-O- | 75.0 | 3.4 - 3.6 (m) |

| -O-CH₃ | 59.3 | 3.35 (s) |

| Note: This table is illustrative and based on typical chemical shifts for substituted cyclohexanones and ethers. Actual spectra would need to be experimentally determined or calculated with high accuracy. |

Synthetic Utility and Applications in Organic Synthesis

Applications as Chiral Building Blocks and Intermediates

The cyclohexanone (B45756) framework is a common motif in a multitude of biologically active molecules. The strategic placement of the methoxymethyl substituent in 3-(Methoxymethyl)cyclohexan-1-one offers opportunities for stereocontrolled transformations, making it an attractive chiral building block for complex molecular architectures.

While direct total syntheses employing this compound are not extensively documented, the utility of closely related substituted cyclohexanones as key intermediates is well-established in the synthesis of a variety of natural products. These examples underscore the potential of the 3-(methoxymethyl)cyclohexanone scaffold in constructing complex molecular frameworks. For instance, substituted cyclohexenones have been utilized in a stereoconvergent formal synthesis of (-)-dysidiolide, a bioactive marine natural product. wikipedia.org

The power of organocascade catalysis has been demonstrated in the asymmetric total syntheses of several alkaloid natural products, including strychnine, aspidospermidine, and vincadifformine, starting from a common molecular scaffold that highlights the versatility of functionalized cyclic ketones. sigmaaldrich.com Furthermore, the total synthesis of the heptapeptide (B1575542) natural product Cyclomarin A was achieved through new routes to its chiral amino acid building blocks, a strategy where functionalized cyclic precursors could play a pivotal role. nih.govresearchgate.net The synthesis of various natural products often relies on the availability of versatile building blocks, and substituted cyclohexanones fit this role effectively. researchgate.net

Table 1: Examples of Natural Products Synthesized Using Related Cyclohexanone Scaffolds

| Natural Product | Class | Significance |

| (-)-Dysidiolide | Sesterterpenoid | Bioactive marine natural product |

| Strychnine | Alkaloid | Well-known convulsant poison |

| Aspidospermidine | Alkaloid | Core structure of many indole (B1671886) alkaloids |

| Vincadifformine | Alkaloid | Precursor to other vinca (B1221190) alkaloids |

| Akuammicine | Alkaloid | Indole alkaloid with various biological activities |

| Kopsanone | Alkaloid | Structurally complex indole alkaloid |

| Kopsinine | Alkaloid | Structurally related to kopsanone |

| Cyclomarin A | Heptapeptide | Anti-inflammatory and antimicrobial activities researchgate.net |

Substituted cyclohexanones are crucial intermediates in the synthesis of pharmaceutical compounds. researchgate.netalphachem.biz Their structural framework is present in a range of bioactive molecules, including anti-inflammatory agents and herbicides. researchgate.net The synthesis of 2-amino-2-(3-methoxyphenyl)cyclohexan-1-one, a compound structurally related to this compound, has been reported for the preparation of analytical standards for methoxetamine and its metabolites, which are dissociative anesthetic agents. alphachem.bizcmu.edu This highlights the role of such cyclohexanone derivatives in the development of reference materials for forensic and clinical analysis.

The versatility of the cyclohexanone ring allows for various modifications to produce precursors for a wide array of APIs. For example, multicomponent reactions involving cyclohexan-1,3-dione, a related cyclic ketone, have been used to synthesize heterocyclic derivatives with potential anti-proliferative and kinase inhibitory activities. rsc.org The general utility of cyclohexanone derivatives extends to their conversion into valuable organic molecules that serve as building blocks for pharmaceuticals. researchgate.net

Table 2: Pharmaceutical Applications of Related Cyclohexanone Derivatives

| Application Area | Example of Precursor/API Class | Significance |

| Anesthetics | Precursors to dissociative anesthetics like methoxetamine alphachem.bizcmu.edu | Development of analytical standards and understanding of new psychoactive substances cmu.edu |

| Anti-inflammatory Agents | Cyclohexane-1,3-dione derivatives as precursors researchgate.net | Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds |

| Herbicides | Herbicidally active cyclohexane-1,3-dione derivatives researchgate.net | Development of new agrochemicals |

| Anticancer Agents | Heterocyclic derivatives from cyclohexan-1,3-diones rsc.org | Synthesis of potential c-Met and tyrosine kinase inhibitors for cancer therapy rsc.org |

Contributions to Methodological Development in Organic Synthesis

The study of molecules like this compound contributes to the advancement of synthetic methodologies. The development of stereoconvergent routes to chiral cyclohexenone building blocks, for instance, showcases how racemic diastereomers can be converted into enantiomerically pure carbocycles through regioselective catalytic asymmetric reduction and alkylation. wikipedia.org Such strategies are crucial for the efficient synthesis of enantiomerically pure compounds.

Furthermore, new protocols for the one-pot synthesis of substituted cyclohexane-1,3-diones from simple starting materials like acetone (B3395972) and ethyl acrylate (B77674) have been developed, emphasizing atom economy and procedural efficiency. researchgate.net The reduction-alkylation of 3-methyl-2-cyclohexen-1-one (B144701) is another example of a useful synthetic transformation that has been refined. mfa.org The exploration of organocascade catalysis, which mimics biosynthetic pathways, has led to the expedient and asymmetric total syntheses of complex alkaloids from a common molecular scaffold derived from a functionalized cyclic ketone. sigmaaldrich.com These methodological advancements, often spurred by the need to synthesize specific target molecules, broaden the toolkit available to organic chemists.

Potential in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science is an emerging area of research, the parent compound, cyclohexanone, and its derivatives have established roles in polymer chemistry. Cyclohexanone is a key industrial precursor in the production of nylons. wikipedia.org Additionally, cyclohexanone can undergo self-polymerization to form polycyclohexanones, also known as ketone resins, which have applications as coatings. researchgate.netspecificpolymers.com

The presence of the methoxymethyl group in this compound introduces a functional handle that could be exploited in polymer synthesis. This functional group could potentially be used for post-polymerization modification of polymers, allowing for the introduction of other chemical moieties to tailor the material's properties. The polymerization of functional monomers is a key strategy for creating advanced materials with specific properties. cmu.edu The cyclohexanone ring itself could be incorporated into a polymer backbone, and the methoxymethyl group could then be chemically altered. Alternatively, this compound could be modified to create a functional monomer for polymerization. For example, related cyclohexadiene monomers are used in the synthesis of block copolymers. researchgate.net The potential for creating novel polymers from functionalized cyclohexanone derivatives like this compound remains a promising area for future investigation in materials science.

Q & A

Q. Key Considerations :

- Optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side products.

- Monitor reaction progress via TLC (Rf values ~0.33–0.35 in petroleum ether/ethyl acetate) .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

Characterization relies on a combination of techniques:

- NMR Spectroscopy :

- 1H NMR : Methoxymethyl protons appear as a singlet at δ ~3.3–3.5 ppm. Cyclohexanone carbonyl protons are absent, but ketone carbons are observed at δ ~210 ppm in 13C NMR .

- 13C NMR : The methoxymethyl carbon (OCH2) resonates at δ ~55–60 ppm, while the cyclohexanone carbonyl carbon appears at δ ~205–215 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

Validation : Cross-reference spectral data with computational predictions (e.g., B3LYP/6-31G** level optimizations for related cyclohexane derivatives) .

Advanced: How do substituents on the cyclohexanone ring influence the compound's reactivity and biological activity?

Methodological Answer:

Substituents alter electronic and steric properties, impacting both chemical reactivity and bioactivity:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity at the ketone, enhancing nucleophilic attack susceptibility. For example, 4-fluoro or 4-chloro substituents in furan-cyclohexanone hybrids improve stability and interaction with biological targets .

- Biological Activity : shows that Mannich base derivatives of cyclohexanone exhibit enhanced anti-inflammatory activity (e.g., compound 2d with a dimethylamino-methyl group showed potency comparable to diclofenac). However, bulky substituents may reduce antioxidant capacity due to steric hindrance .

Q. Experimental Design :

- Compare reaction kinetics (e.g., Hammett plots) for substituted derivatives.

- Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) to correlate structure-activity relationships .

Advanced: What analytical techniques are recommended for resolving data contradictions in reaction product analysis?

Methodological Answer:

Contradictions in product distribution (e.g., Zaitsev vs. anti-Zaitsev isomers) require multi-technique validation:

- Gas Chromatography (GC) : Separate and quantify products like methylcyclohexene isomers. highlights GC’s utility in resolving competing dehydration products .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G**) to predict thermodynamic stability of isomers and compare with experimental ratios .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Case Study : Acid-catalyzed dehydration of methylcyclohexanols may yield unexpected products; GC-MS combined with computational data reconciles mechanistic pathways .

Advanced: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound is limited, general precautions for cyclohexanone derivatives include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure (cyclohexane derivatives are often volatile) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Follow hazardous waste protocols for ketones and ethers .

Note : Always consult Safety Data Sheets (SDS) for analogous compounds (e.g., 4-Heptylcyclohexanone) and validate toxicity via zebrafish embryo assays or in vitro cytotoxicity screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.